molecular formula C7H5NO4 B013783 4-Nitrophenyl formate CAS No. 1865-01-6

4-Nitrophenyl formate

Cat. No. B013783
CAS RN: 1865-01-6
M. Wt: 167.12 g/mol
InChI Key: IEXRKQFZXJSHOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Nitrophenyl formate and its derivatives can be synthesized through various methods, including the electrocatalytic oxidation of formate complexes, which highlights the versatility of formate in producing CO2, protons, and electrons under specific conditions (Galan et al., 2011). Another synthesis route involves the use of phenyl formate as a CO surrogate in the reductive cyclization of nitro compounds to afford heterocycles, indicating the utility of phenyl formate in organic synthesis without the need for pressurized CO (Ragaini et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-nitrophenyl formate derivatives has been elucidated through various spectroscopic and X-ray crystallography techniques, revealing intricate details about their crystalline structure and intermolecular interactions. For instance, studies on related compounds show the stabilization of crystal structures through specific interactions, such as C-H···O hydrogen bonds (Kumari et al., 2023).

Chemical Reactions and Properties

4-Nitrophenyl formate is involved in various chemical reactions, including the base-catalyzed reaction of its derivatives, demonstrating its reactivity under different conditions and catalyses (Onuoha & Effiong, 2004). Its utility in the formation of aromatic SAMs on gold surfaces through the adsorption process further showcases its diverse chemical properties (Houmam et al., 2011).

Physical Properties Analysis

The physical properties of 4-nitrophenyl formate derivatives, such as their vibrational spectra and molecular structure, can be comprehensively analyzed using density functional theory, providing insight into their stability, reactivity, and potential applications in nonlinear optical materials (Govindarasu & Kavitha, 2014).

Chemical Properties Analysis

The chemical properties of 4-nitrophenyl formate, including its reactivity in forming N-heterocycles and involvement in various organic transformations, highlight its significance in synthetic chemistry. The use of phenyl formate as a CO surrogate in cyclization reactions to yield different N-heterocycles demonstrates the innovative approaches to avoiding the use of pressurized gases and autoclaves in synthesis (Ragaini, Ferretti, & Fouad, 2022).

Scientific Research Applications

  • Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, which include compounds like 4-Nitrophenyl formate, have been proposed as high-yield photoreagents useful in protein crosslinking and affinity labeling (Jelenc, Cantor, & Simon, 1978).

  • Formation of Aromatic SAMs on Gold Surfaces : 4-Nitrophenyl sulfenyl chloride, a related compound, serves as a precursor for forming densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces (Houmam et al., 2011).

  • Electrochemical Sensing Applications : Modified electrodes using 4-nitrophenyl diazonium can detect NADH electrochemically, which is significant for developing multianalyte sensors (Harper et al., 2007).

  • DNA Sensing : Electrochemical surface modification of boron-doped single-crystalline diamond films with 4-Nitrophenyl formate enables functionalization for DNA hybridization applications (Shin, Tokuda, Rezek, & Nebel, 2006).

  • Biomedical Research : Compounds like N-(4-nitrophenyl)acrylamide exhibit low toxicity to cancer cells, making them useful in biomedical studies (Tanış, Çankaya, & Yalçın, 2019).

  • Photocatalysis and Photodetection : 4-nitrophenyl modified glassy carbon electrodes have applications in photocatalysis and photodetection, highlighting the electrochemical versatility of these compounds (Ortiz et al., 1998).

  • Enzyme Catalysis : The n-butylaminolysis of 4-nitrophenyl formates, such as 4-nitrophenyl (4-methylphenoxy) formate, in benzene is catalyzed by nucleophiles like imidazole and pyridine, which is important in understanding enzyme kinetics (Onuoha & Effiong, 2004).

  • Environmental Decontamination : 4-nitrophenyl phosphate hydrolysis by polymetallic complexes in microemulsions provides a biomimetic model for decontaminating environments from organophosphates (Tafesse & Deppa, 2004).

Safety And Hazards

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by 4-Nitrophenyl formate has become a benchmark reaction to assess the activity of nanostructured materials. Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing this reaction5. This suggests that 4-Nitrophenyl formate will continue to be a valuable compound in future research and development in the field of nanotechnology.


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properties

IUPAC Name

(4-nitrophenyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXRKQFZXJSHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062026
Record name Formic acid, 4-nitrophenyl ester
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl formate

CAS RN

1865-01-6
Record name 4-Nitrophenyl formate
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Record name Formic acid, 4-nitrophenyl ester
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Record name 4-Nitrophenyl formate
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Record name Formic acid, 4-nitrophenyl ester
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Record name Formic acid, 4-nitrophenyl ester
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Record name 4-nitrophenyl formate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
G Lehrmann, D Quinn, EH Cordes - Journal of the American …, 1980 - ACS Publications
… Employing a spectrophotometric assay, 4-nitrophenyl formate was also found to be a … was chosen; the 18-min half-life of 4-nitrophenyl formate in water at 25 C6 results in a large …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
D Stefanidis, S Cho, S Dhe-Paganon… - Journal of the American …, 1993 - ACS Publications
… = 8 for 4-nitrophenyl formate, which is … of 4-nitrophenyl formate only by the addition of the m-nitro group. This result is important because the large value of pK0 for 4-nitrophenyl formate …
Number of citations: 168 0-pubs-acs-org.brum.beds.ac.uk
TH Kang, H Lee - Bulletin of the Korean Chemical Society, 2016 - Wiley Online Library
… transformed to 4-nitrophenyl formate-derivated group (NPC-PMEO2MA-N 3 ). A model protein, cationized bovine serum albumin (cBSA) was reacted with 4-nitrophenyl formate groups …
L Do Amaral, MP Bastos, HG Bull, JJ Oritz… - Journal of the …, 1979 - ACS Publications
… The two conditions noted above cannot be simultaneously satisfied for 4-nitrophenyl formate … and 4-nitrophenyl formate with a number of nucleophilic reagents. In all cases in which …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
A Roa, MP Castillon, ML Goble, R Virden… - … and biophysical research …, 1995 - Elsevier
… contribute to an induced conformational change which is necessary for catalysis whereas the smaller acyl group of 4-nitrophenyl formate, which is neither a substrate nor an inhibitor, is …
M Sun, H Jiang, T Liu, X Tan, Q Jiang, B Sun… - … Pharmaceutica Sinica B, 2022 - Elsevier
Substantial progress in the use of chemo-photodynamic nano-drug delivery systems (nano-DDS) for the treatment of the malignant breast cancer has been achieved. The inability to …
E Block, AA Bazzi, LK Revelle - Journal of the American Chemical …, 1980 - ACS Publications
… Employing a spectrophotometric assay, 4-nitrophenyl formate was also found to be a … was chosen; the 18-min half-life of 4-nitrophenyl formate in water at 25 C6 results in a large …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
S Kumar, K Kikon, A Upadhyay, SS Kanwar… - Protein expression and …, 2005 - Elsevier
… To study the substrate specificity of the enzyme, different substrates 4-nitrophenyl palmitate, 4-nitrophenyl laurate, 4-nitrophenyl caprylate, 4-nitrophenyl formate, and 4-nitrophenyl …
S Pahujani, SS Kanwar, G Chauhan, R Gupta - Bioresource Technology, 2008 - Elsevier
… Each of the selected substrate, 4-nitrophenyl palmitate, 4-nitrophenyl laurate, 4-nitrophenyl caprylate and 4-nitrophenyl formate (20 mM) prepared in iso-propanol was used to assay the …
A Williams, EC Lucas, KT Douglas - Journal of the Chemical Society …, 1972 - pubs.rsc.org
The effect of pH on the reaction of mercaptoacetic acid with 3-nitrophenyl acetate and with 4-chlorophenyl N-methylsulphonylglycinate gave equivocal evidence for the involvement of …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk

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